3-Ethyl-5-[[4-[7-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9-dioctylfluoren-2-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound “3-Ethyl-5-[[4-[7-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9-dioctylfluoren-2-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” is a complex organic molecule that features multiple functional groups, including thiazolidinone, benzothiadiazole, and fluorene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of thiazolidinone and benzothiadiazole intermediates, followed by their coupling with fluorene derivatives. Common reaction conditions may include:
Condensation reactions: To form the thiazolidinone ring.
Cyclization reactions: To construct the benzothiadiazole core.
Coupling reactions: To link the different units together, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of such complex molecules may involve:
Batch processing: For small-scale synthesis.
Flow chemistry: For continuous production, enhancing efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: To modify the sulfur-containing thiazolidinone ring.
Reduction: To alter the oxidation state of the benzothiadiazole units.
Substitution: To introduce different substituents on the fluorene core.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used, but may include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Organic Electronics: As a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: For the development of novel polymers and nanomaterials.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: For studying cellular processes and molecular interactions.
Industry
Sensors: As a material for chemical and biological sensors.
Catalysts: In various catalytic processes due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example:
Binding to receptors: In biological systems, it may interact with specific receptors or enzymes.
Electron transfer: In electronic applications, it may facilitate electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone rings.
Benzothiadiazoles: Compounds with benzothiadiazole cores.
Fluorenes: Compounds with fluorene units.
Properties
Molecular Formula |
C53H56N6O2S6 |
---|---|
Molecular Weight |
1001.5 g/mol |
IUPAC Name |
3-ethyl-5-[[4-[7-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9-dioctylfluoren-2-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C53H56N6O2S6/c1-5-9-11-13-15-17-27-53(28-18-16-14-12-10-6-2)41-29-33(37-23-21-35(45-47(37)56-66-54-45)31-43-49(60)58(7-3)51(62)64-43)19-25-39(41)40-26-20-34(30-42(40)53)38-24-22-36(46-48(38)57-67-55-46)32-44-50(61)59(8-4)52(63)65-44/h19-26,29-32H,5-18,27-28H2,1-4H3 |
InChI Key |
OLBOENQKGKQCJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=C(C4=NSN=C34)C=C5C(=O)N(C(=S)S5)CC)C6=C1C=C(C=C6)C7=CC=C(C8=NSN=C78)C=C9C(=O)N(C(=S)S9)CC)CCCCCCCC |
Origin of Product |
United States |
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